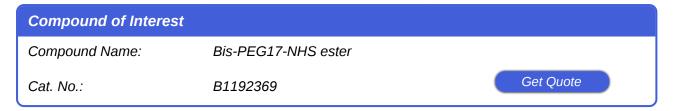


A Comprehensive Technical Guide to Bis-PEG17-NHS Ester: Properties, Protocols, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the chemical properties, experimental methodologies, and key applications of **Bis-PEG17-NHS ester**, a homobifunctional crosslinker crucial in bioconjugation and drug development.

Core Chemical Properties

Bis-PEG17-NHS ester is a polyethylene glycol (PEG) derivative characterized by a discrete PEG linker with 17 ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2][3] This structure imparts unique characteristics vital for its function as a crosslinking agent. The hydrophilic PEG spacer significantly enhances the solubility of the molecule and its conjugates in aqueous environments.[1][4] The NHS ester moieties are highly reactive towards primary amines, such as the ε-amines of lysine residues on proteins, forming stable amide bonds.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Bis-PEG17-NHS ester**, compiled from various supplier specifications.



Identifier	Value	Source
CAS Number	1008402-79-6	[1][2]
Molecular Formula	C46H80N2O25	[1][2]
Molecular Weight	1061.1 g/mol	[1][4]
Purity	>95-98%	[1][2]
Physical & Chemical Properties	Value	Source
Spacer Arm Length	64.4 Å (55 atoms)	[2][3]
Solubility	Soluble in organic solvents (DMSO, DMF, CH ₂ Cl ₂ , Acetonitrile); limited solubility in water.	[2][3][7]
Storage Conditions	-20°C, under desiccated conditions.	[1][7]

Reactivity and Stability

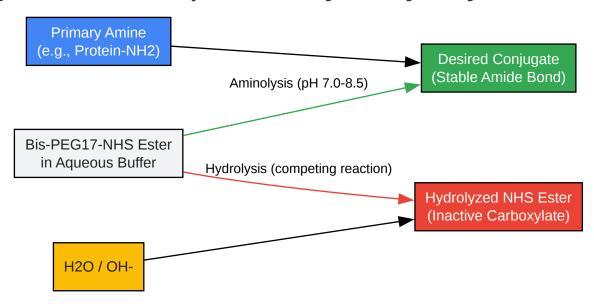
The utility of **Bis-PEG17-NHS ester** is fundamentally tied to the reactivity of its NHS ester groups. These groups readily react with primary amines in a process called aminolysis to form a covalent amide bond. This reaction is most efficient at a pH range of 7.0 to 8.5.[2][3][5]

A critical consideration in the use of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[5][8] The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[2] [3][9] Therefore, it is crucial to prepare solutions of **Bis-PEG17-NHS ester** immediately before use and to avoid storing it in aqueous buffers.[2][7]



NHS Ester Half-life (Hydrolysis)	Conditions	Source
4-5 hours	рН 7.0, 0°С	[5][9]
1 hour	рН 8.0	[10]
10 minutes	рН 8.6, 4°С	[5][9]

Logical Relationship: Reactivity vs. Hydrolysis



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Caption: Competing reactions of **Bis-PEG17-NHS ester** in an aqueous environment.

Experimental Protocols

The following are detailed methodologies for common applications of **Bis-PEG17-NHS ester**.

Protocol 1: General Protein Crosslinking

This protocol outlines the general steps for crosslinking proteins using **Bis-PEG17-NHS ester**.

Materials:

Bis-PEG17-NHS ester



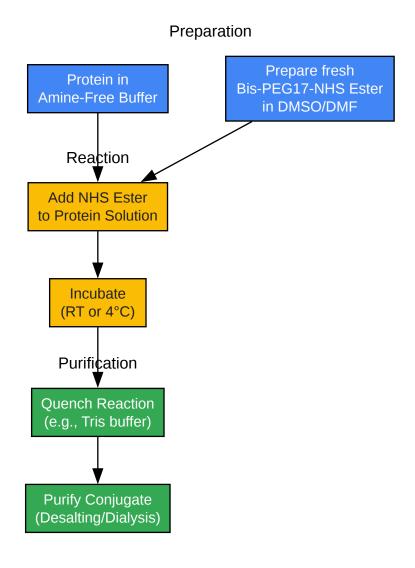
- Protein of interest
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
- Desalting columns or dialysis equipment

Procedure:

- Buffer Exchange: Ensure the protein sample is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL). Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[7][11]
- Reagent Preparation: Immediately before use, bring the vial of **Bis-PEG17-NHS ester** to room temperature to prevent moisture condensation.[7] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[7][11] Do not store the stock solution.[7]
- Conjugation Reaction: Add a 20- to 50-fold molar excess of the Bis-PEG17-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.[11][12]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][11]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
- Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

Experimental Workflow: Protein Crosslinking





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Caption: Step-by-step workflow for a typical protein crosslinking experiment.

Applications in Research and Drug Development

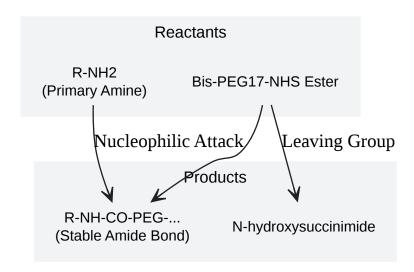
Bis-PEG17-NHS ester is a versatile tool with numerous applications.

- Antibody-Drug Conjugates (ADCs): This crosslinker can be used in the synthesis of ADCs,
 where it links a cytotoxic drug to an antibody.[13][14]
- PROTACs: It serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells.[13][14]



- Surface Modification: The hydrophilic nature of the PEG chain makes it suitable for modifying surfaces to reduce non-specific binding and improve biocompatibility.
- Biomolecule Immobilization: It is used to immobilize proteins and other amine-containing molecules onto surfaces for biosensor and immunoassay development.

Signaling Pathway: Mechanism of Amine Coupling



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Caption: The reaction mechanism of an NHS ester with a primary amine.

Conclusion

Bis-PEG17-NHS ester is a powerful homobifunctional crosslinker that offers a balance of reactivity and hydrophilicity, making it an invaluable reagent in bioconjugation, drug delivery, and biomaterials science. A thorough understanding of its chemical properties, particularly the interplay between aminolysis and hydrolysis, is essential for its effective and reproducible application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to leverage the full potential of this versatile molecule.



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